

Spectroscopic Profile of 5-Bromo-2-chloroaniline: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-chloroaniline

Cat. No.: B183919

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Bromo-2-chloroaniline** (CAS No. 60811-17-8), a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed spectral analysis and the methodologies for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-chloroaniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.24	d	8.5	1	H-3
6.98	dd	8.5, 2.3	1	H-4
7.20	d	2.3	1	H-6
4.15	s (br)	-	2	-NH ₂

Note: Data acquired in CDCl_3 . Peak assignments are based on established chemical shift principles for substituted anilines.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
142.5	C-1
118.9	C-2
133.2	C-3
119.8	C-4
115.6	C-5
130.5	C-6

Note: Data acquired in CDCl_3 . Assignments are based on computational predictions and comparison with similar structures.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3480, 3390	Strong	N-H Stretch (asymmetric and symmetric)
1620	Strong	N-H Bend
1570, 1480	Medium-Strong	C=C Aromatic Ring Stretch
1300	Medium	C-N Stretch
810	Strong	C-H Bend (out-of-plane)
750	Strong	C-Cl Stretch
670	Medium	C-Br Stretch

Note: Data acquired from a KBr pellet.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
205/207/209	100/95/23	[M] ⁺ (Molecular Ion)
170/172	30/29	[M-Cl] ⁺
126	45	[M-Br] ⁺
90	55	[C ₆ H ₄ N] ⁺
63	40	[C ₅ H ₃] ⁺

Note: Data acquired by Electron Ionization (EI) at 70 eV. The isotopic pattern of the molecular ion is characteristic of a compound containing one bromine and one chlorine atom.

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Bromo-2-chloroaniline** (approximately 10 mg) in deuterated chloroform (CDCl₃, 0.7 mL) was prepared. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of **5-Bromo-2-chloroaniline** was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.

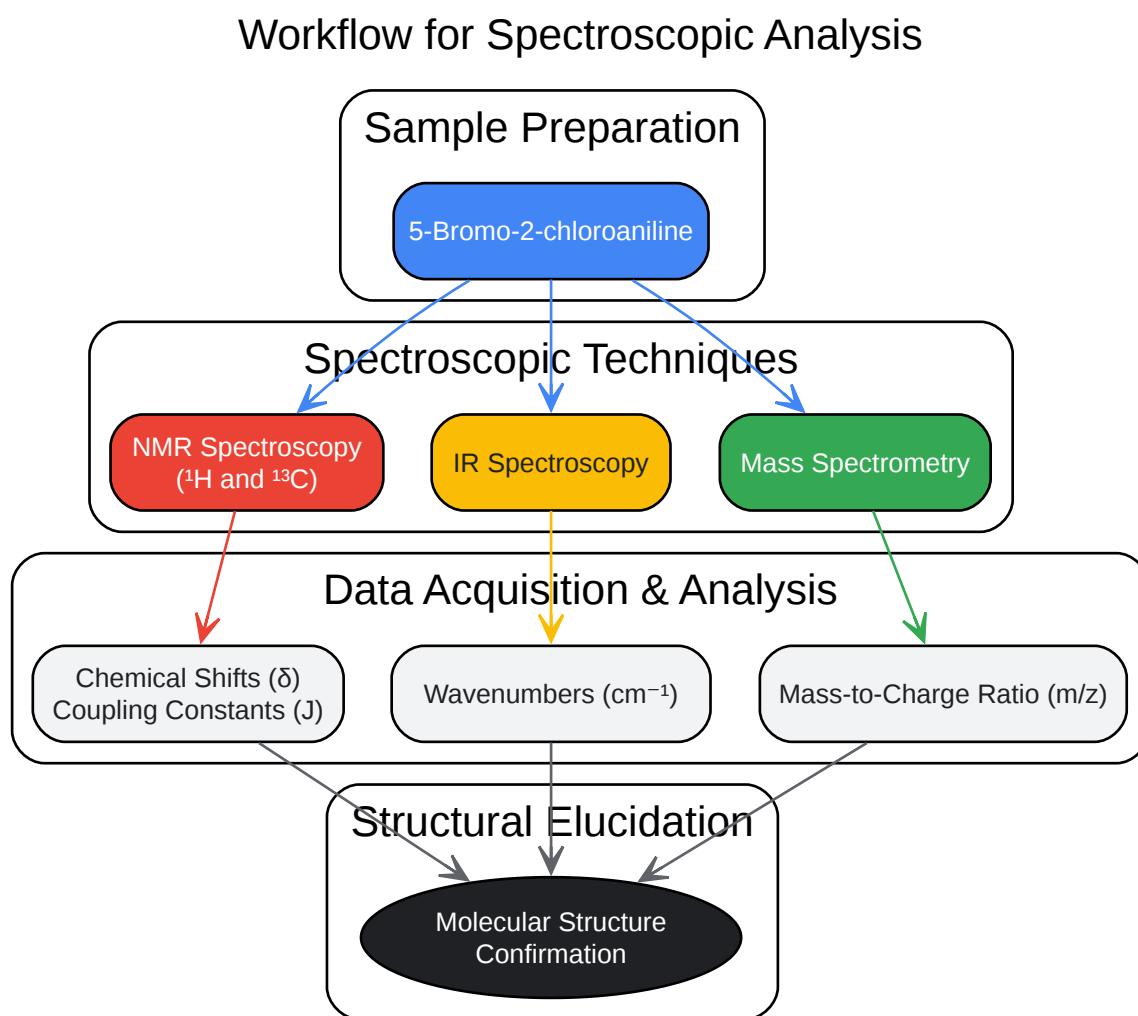
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe and ionized with

a 70 eV electron beam. The resulting fragments were analyzed by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-chloroaniline** is illustrated in the following diagram.



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Caption: Logical workflow for the spectroscopic characterization of **5-Bromo-2-chloroaniline**.

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